4-IODO-N,N-BIS(1-METHYLETHYL)BENZENAMINE
Description
4-Iodo-N,N-bis(1-methylethyl)benzenamine is a substituted aromatic amine featuring an iodine atom at the para position of the benzene ring and two isopropyl (1-methylethyl) groups attached to the nitrogen atom. The iodine atom introduces electron-withdrawing characteristics, while the isopropyl groups contribute steric bulk and weak electron-donating effects via alkyl substitution.
Properties
CAS No. |
153688-91-6 |
|---|---|
Molecular Formula |
C12H18IN |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Iodo-N,N-bis(4-methoxyphenyl)aniline ()
Structural Differences :
- N-Substituents : Methoxyphenyl groups instead of isopropyl groups.
- Electronic Effects: Methoxy groups are strong electron-donors, enhancing the electron density of the aromatic system, whereas iodine is electron-withdrawing.
Key Properties :
| Property | 4-Iodo-N,N-bis(1-methylethyl)benzenamine | 4-Iodo-N,N-bis(4-methoxyphenyl)aniline |
|---|---|---|
| Molecular Formula | C₁₂H₁₇IN₂ (estimated) | C₂₀H₁₈INO₂ |
| Molecular Weight | ~330.19 (estimated) | 431.27 |
| Substituent Electronic Effects | Weak donating (isopropyl) + Withdrawing (I) | Strong donating (OCH₃) + Withdrawing (I) |
Applications: Methoxyphenyl-substituted analogs (e.g., in ) are used in hole-transporting materials (HTMs) for perovskite solar cells due to their electron-rich nature.
Tri(4-iodophenyl)amine ()
Structural Differences :
- N-Substituents : Three iodophenyl groups vs. two isopropyl groups and one iodophenyl.
- Symmetry : Tri(4-iodophenyl)amine is a symmetrical triphenylamine derivative, while the target compound is asymmetrical.
Key Properties :
| Property | 4-Iodo-N,N-bis(1-methylethyl)benzenamine | Tri(4-iodophenyl)amine |
|---|---|---|
| Molecular Formula | C₁₂H₁₇IN₂ (estimated) | C₁₈H₁₂I₃N |
| Molecular Weight | ~330.19 (estimated) | 623.01 |
| Steric Hindrance | Moderate (isopropyl) | High (three aryl groups) |
Implications :
Tri(4-iodophenyl)amine’s extended conjugation and symmetry make it suitable for optoelectronic applications. The target compound’s asymmetry and smaller size may favor use in flexible molecular architectures or as intermediates in cross-coupling reactions .
4-Bromo-N,N-bis(4-methoxyphenyl)aniline ()
Structural Differences :
- Halogen : Bromine vs. iodine.
- N-Substituents : Methoxyphenyl vs. isopropyl.
Key Properties :
| Property | 4-Iodo-N,N-bis(1-methylethyl)benzenamine | 4-Bromo-N,N-bis(4-methoxyphenyl)aniline |
|---|---|---|
| Halogen | Iodine (atomic radius ~1.33 Å) | Bromine (atomic radius ~1.14 Å) |
| Reactivity | Slower in SNAr due to larger size | Faster in SNAr |
Synthesis Insights :
describes the synthesis of brominated analogs via Ullmann coupling or Buchwald-Hartwig amination. The target compound could be synthesized similarly, substituting bromine with iodine and methoxyphenyl with isopropyl groups .
DiPT (N,N-Diisopropyltryptamine) ()
Structural Differences :
- Core Structure : Indole vs. benzene.
- Functionality : Psychedogenic tryptamine vs. iodinated benzenamine.
Key Comparison :
| Property | 4-Iodo-N,N-bis(1-methylethyl)benzenamine | DiPT |
|---|---|---|
| Biological Activity | Not reported | Serotonergic effects (psychedelic) |
| Applications | Material science, synthesis | Forensic/neuropharmacological research |
While both share isopropyl groups, DiPT’s indole core enables interactions with serotonin receptors, whereas the target compound’s iodine and planar benzene ring may favor electronic applications .
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